molecular formula C13H16BrNO B1526283 (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole CAS No. 1305322-94-4

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Cat. No.: B1526283
CAS No.: 1305322-94-4
M. Wt: 282.18 g/mol
InChI Key: JLWQQWPXJJGMSW-LLVKDONJSA-N
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Description

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C13H16BrNO and its molecular weight is 282.18 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its interactions with cytochrome P450 enzymes, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₂BrN₁O and features a brominated phenyl group and a tert-butyl substituent. Its structure is characterized by a dihydrooxazole ring, which is known for various biological activities. The presence of the bromine atom enhances its lipophilicity, contributing to good membrane permeability and bioavailability .

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, suggesting that this compound could influence drug-drug interactions significantly. The inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its safety profile and therapeutic potential .

Lipophilicity and Membrane Permeability

The compound's lipophilicity is evidenced by its Log P values, which indicate favorable characteristics for absorption and distribution in biological systems. Such properties are advantageous for compounds intended for therapeutic use, as they can enhance bioavailability .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

Data Table: Comparison of Biological Activities

CompoundActivity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
This compoundCYP InhibitionCYP1A2/CYP2D6N/A
Thiazole DerivativeAntimicrobialVarious BacteriaN/A
Oxazole DerivativeAnticancerMCF70.65 - 2.41
Oxazole DerivativeMetabolic StabilityCYP3A4/CYP2D6N/A

Properties

IUPAC Name

(4S)-2-(4-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWQQWPXJJGMSW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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